molecular formula C15H12ClN3O B11664583 N'-[(1Z,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]pyridine-2-carbohydrazide

N'-[(1Z,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]pyridine-2-carbohydrazide

Cat. No.: B11664583
M. Wt: 285.73 g/mol
InChI Key: CMXHTEVXWDIRIQ-OPSIFPOWSA-N
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Description

N’-[(1Z,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]pyridine-2-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring attached to a carbohydrazide group, with a phenylprop-2-en-1-ylidene moiety that includes a chlorine atom. Its distinct structure makes it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]pyridine-2-carbohydrazide typically involves the condensation of pyridine-2-carbohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the phenylprop-2-en-1-ylidene moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N’-[(1Z,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]pyridine-2-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1Z,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1Z,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]benzohydrazide
  • N’-[(1Z,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]thiocarbohydrazide

Uniqueness

N’-[(1Z,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]pyridine-2-carbohydrazide is unique due to its specific structural features, such as the pyridine ring and the phenylprop-2-en-1-ylidene moiety with a chlorine atom

Properties

Molecular Formula

C15H12ClN3O

Molecular Weight

285.73 g/mol

IUPAC Name

N-[(Z)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]pyridine-2-carboxamide

InChI

InChI=1S/C15H12ClN3O/c16-13(10-12-6-2-1-3-7-12)11-18-19-15(20)14-8-4-5-9-17-14/h1-11H,(H,19,20)/b13-10-,18-11-

InChI Key

CMXHTEVXWDIRIQ-OPSIFPOWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=N\NC(=O)C2=CC=CC=N2)\Cl

Canonical SMILES

C1=CC=C(C=C1)C=C(C=NNC(=O)C2=CC=CC=N2)Cl

Origin of Product

United States

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